REACTION_CXSMILES
|
[S:1](=[O:3])=[O:2].[C:4]1([S:10][C:11]([Si](C)(C)C)([F:13])[F:12])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[F-].[Cs+].[B-](F)(F)(F)[F:21].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1>C(#N)C>[S:1](=[O:3])=[O:2].[F:12][C:11]([F:13])([S:10][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[S:1]([F:21])(=[O:3])=[O:2] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC(F)(F)[Si](C)(C)C
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC(F)(F)[Si](C)(C)C
|
Name
|
|
Quantity
|
7.15 g
|
Type
|
reactant
|
Smiles
|
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature under an inert atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
STIRRING
|
Details
|
was stirred at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
which was then stirred for 1 h at ambient temperature
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
WASH
|
Details
|
the solid residue washed with ethyl ether (10×50 ml)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
DISTILLATION
|
Details
|
the product purified by bulb-to-bulb distillation
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)F)(SC1=CC=CC=C1)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |